3-Phenyl-3-buten-1-ol
Overview
Description
3-Phenyl-3-buten-1-ol is an aromatic alcohol with the molecular formula C10H12O. It is characterized by a phenyl group attached to a butenol chain. This compound is known for its unique structure, which combines an aromatic ring with an unsaturated alcohol, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-3-buten-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with crotonaldehyde, followed by hydrolysis to yield this compound.
Aldol Condensation: Another method includes the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction.
Industrial Production Methods: Industrial production often utilizes catalytic processes to enhance yield and efficiency. For example, the dehydration of 1,4-butanediol over modified zirconium dioxide catalysts can produce this compound with high selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-Phenyl-3-buten-1-one.
Reduction: It can be reduced to 3-Phenyl-1-butanol using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products:
Oxidation: 3-Phenyl-3-buten-1-one
Reduction: 3-Phenyl-1-butanol
Substitution: Various halogenated derivatives depending on the reagent used
Scientific Research Applications
3-Phenyl-3-buten-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Phenyl-3-buten-1-ol involves its interaction with various molecular targets:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction processes.
Pathways: It participates in metabolic pathways where it can be converted to other bioactive compounds.
Comparison with Similar Compounds
3-Phenyl-2-buten-1-ol: Similar structure but with a different position of the double bond.
3-Phenyl-1-butanol: Saturated alcohol with no double bond.
4-Phenyl-3-buten-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 3-Phenyl-3-buten-1-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol, which imparts distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
3-phenylbut-3-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAXWHVVPMHDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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